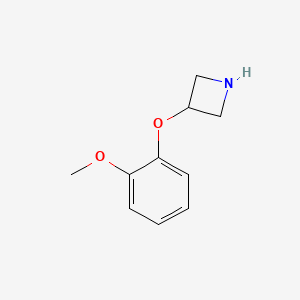

3-(2-Methoxyphenoxy)azetidine

Description

3-(2-Methoxyphenoxy)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a 2-methoxyphenoxy group. This structure confers unique physicochemical properties, such as enhanced ring strain (compared to five- or six-membered rings) and increased reactivity, which are advantageous in medicinal chemistry and drug design.

Properties

IUPAC Name |

3-(2-methoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDPFVMOJROTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647899 | |

| Record name | 3-(2-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954223-14-4 | |

| Record name | 3-(2-Methoxyphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenoxy)azetidine typically involves the reaction of 2-methoxyphenol with azetidine under specific conditions. One common method is the nucleophilic substitution reaction where 2-methoxyphenol reacts with azetidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alkylated azetidines. Substitution reactions can result in a variety of functionalized azetidines depending on the nucleophile introduced .

Scientific Research Applications

3-(2-Methoxyphenoxy)azetidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

3-(3-Methylphenoxy)azetidine

- Structure: Differs in the substituent position on the phenoxy group (3-methyl vs. 2-methoxy).

- Synthesis: Prepared via nucleophilic substitution or aza-Michael addition, similar to methods for 3-(2-methoxyphenoxy)azetidine .

- Properties : The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the methoxy group.

1-[(2-Fluorophenyl)methyl]-3-(2-methoxyphenoxy)azetidine

- Structure : Incorporates a 2-fluorobenzyl group at the 1-position of the azetidine ring.

3-(Pyrazol-1-yl)azetidine

Functional Group Variations

Pharmacological and Biochemical Comparisons

Receptor Binding and Selectivity

- This compound Derivatives: Compounds like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol exhibit α1-, α2-, and β1-adrenoceptor binding, with antiarrhythmic and spasmolytic activity .

- Ranolazine Analogues: N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide (ranolazine) shares the 2-methoxyphenoxy group and demonstrates antianginal effects via late sodium current inhibition .

Metabolic Stability and Degradation

- Photodegradation Products: (E)- and (Z)-N-(2-(2-methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-2-en-1-amine are degradation products of related compounds, highlighting the susceptibility of 2-methoxyphenoxy-containing molecules to oxidative degradation .

Key Routes for 3-Substituted Azetidines

Biological Activity

3-(2-Methoxyphenoxy)azetidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring structure combined with a methoxy-substituted phenoxy group. The molecular formula is , and its molecular weight is approximately 193.23 g/mol. The methoxy group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, influencing cellular signaling pathways. The exact mechanisms are still under investigation, but potential pathways include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes.

- Antimicrobial Activity : The compound has shown promise in exhibiting antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis.

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antibacterial activity. For instance, studies have demonstrated that certain structural modifications enhance its effectiveness against M. tuberculosis, with some derivatives exhibiting lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like isoniazid .

Anticancer Potential

The compound is also being explored for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- Antibacterial Activity : A study reported that compounds similar to this compound showed significant antibacterial effects against M. tuberculosis, with some derivatives outperforming traditional treatments in terms of potency .

- In Vitro Studies : In vitro assays have demonstrated that this compound derivatives can inhibit bacterial growth effectively, indicating their potential as new antimicrobial agents.

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, suggesting specific binding affinities to target enzymes involved in bacterial metabolism and cell wall synthesis .

Comparative Analysis of Derivatives

The following table summarizes various derivatives of this compound and their unique aspects:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-Methoxyphenoxy)azetidine | Different methoxy position | Potentially different antibacterial properties |

| 3-(2-Fluoro-6-methoxyphenoxy)azetidine | Fluorine substitution | Enhanced potency against specific bacterial strains |

| 3-(2-Methoxy-5-nitrophenoxy)azetidine | Nitro group addition | Increased antibacterial activity |

This comparative analysis highlights how slight modifications in the chemical structure can significantly impact biological activity, emphasizing the importance of structure-activity relationships in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.